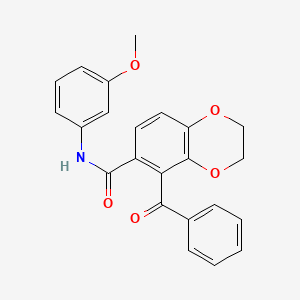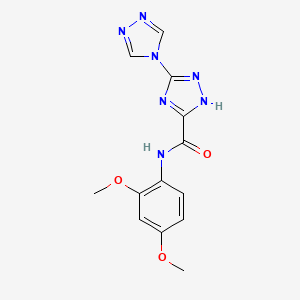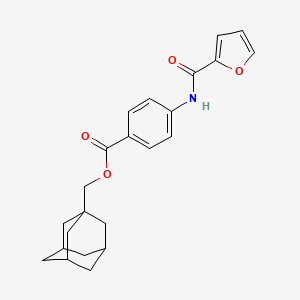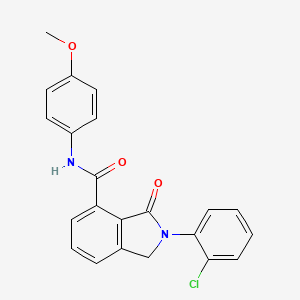![molecular formula C15H14O5 B15003231 (1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15003231.png)
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxybenzoyl group and the dioxatricyclo structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction, typically using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate to form the desired tricyclic structure, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the acylation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of (1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one involves its interaction with specific molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and π-π interactions, while the tricyclic core provides a rigid framework that can fit into specific binding sites. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,4S,6R)-3-(4-hydroxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one: Similar structure but with a hydroxy group instead of a methoxy group.
(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, providing a basis for its specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C15H14O5 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-one |
InChI |
InChI=1S/C15H14O5/c1-18-8-4-2-7(3-5-8)13(16)11-10-9-6-19-15(20-9)14(17)12(10)11/h2-5,9-12,15H,6H2,1H3/t9-,10+,11?,12+,15-/m1/s1 |
Clé InChI |
XOMGUHWRYAUUOO-ZMBSVCMPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)C2[C@H]3[C@@H]2C(=O)[C@@H]4OC[C@H]3O4 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2C3C2C(=O)C4OCC3O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-[(2-fluorophenyl)methyl]-13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one](/img/structure/B15003151.png)


![2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B15003181.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide](/img/structure/B15003184.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B15003192.png)
![N-(3-fluoro-2-methylphenyl)-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B15003195.png)
![N-(3-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003202.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide](/img/structure/B15003223.png)

![N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B15003237.png)
![N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B15003239.png)
![1-(2-hydroxy-5-methylphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15003245.png)
